Dapsone-15N2 chemical properties and structure
Dapsone-15N2 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Dapsone-15N2
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Dapsone-15N2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.
Chemical Identity and Structure
Dapsone-15N2 is an isotopically labeled form of Dapsone, where the two nitrogen atoms in the amino groups are replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.
IUPAC Name: 4-(4-(¹⁵N)azanylphenyl)sulfonyl(¹⁵N)aniline[1]
Synonyms:
-
DADPS-15N2[2]
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DDS-15N2[2]
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Avlosulfon-15N2[2]
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4,4'-sulfonyldianiline-15N[3]
-
4,4'-Sulfonylbisbenzeneamine-15N2[2]
Chemical Structure Diagram:
Caption: Chemical structure of Dapsone-15N2.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Dapsone-15N2.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | [3][4] |
| Molecular Weight | 250.29 g/mol | [1][2][3][4] |
| Accurate Mass | 250.05601859 Da | [1] |
| CAS Number | 287476-19-1 | [1][2][3][4] |
| Appearance | White to slightly off-white solid (Inferred from Dapsone) | |
| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [5] |
| Storage | 2-8°C Refrigerator | [2] |
Experimental Protocols and Analytical Methodologies
Several analytical methods are employed for the quantification and characterization of Dapsone and its labeled analogues.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A simple and accurate RP-HPLC method has been developed for the analysis of Dapsone, which is applicable to Dapsone-15N2.[6]
Methodology:
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Column: C18 (250 mm × 4.6 mm, 5 μm)[6]
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Mobile Phase: Methanol:Water (70:30 v/v)[6]
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Flow Rate: 1.0 mL/min[6]
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Detection Wavelength: 295 nm[6]
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Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of the standard in 100 mL of methanol. Working standards are prepared by serial dilution to achieve concentrations ranging from 5–50 µg/mL.[6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive UPLC-MS/MS method is used for the quantification of Dapsone in human plasma, where a deuterated standard (Dapsone-d8) is often used. Dapsone-15N2 can serve a similar purpose as an internal standard.
Sample Preparation and Extraction Workflow:
Caption: UPLC-MS/MS Sample Preparation Workflow.
Experimental Details:
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Internal Standard: A working solution of Dapsone-15N2 would be prepared.
-
Extraction: Solid Phase Extraction (SPE) is employed for sample clean-up.[7]
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Chromatography: UPLC is used for separation.
-
Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.
Spectrophotometry
A simple spectrophotometric method involves the diazotization of Dapsone followed by a coupling reaction to produce a colored product that can be quantified.[8]
Methodology:
-
A standard solution of Dapsone is prepared in 0.1 N hydrochloric acid.
-
To an aliquot of the standard solution, 1 mL of 0.1 N HCl and 1 mL of a cold 0.1 N sodium nitrite solution are added and allowed to stand for 5 minutes at 0-5°C for diazotization.[8]
-
1 mL of a 1:10 ammonia-water solution is then added, which results in the formation of a yellow-colored solution.[8]
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The absorbance of the solution is measured at the wavelength of maximum absorption, which is 445 nm.[8]
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The concentration is determined using a calibration curve prepared with known concentrations of the standard. Beer's law is obeyed in the concentration range of 0.2-0.6 mg/mL.[8]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analytical methods described.
Table 1: RP-HPLC Method Parameters
| Parameter | Value |
| Linearity Range | 5–50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Retention Time | ~4.5 ± 0.2 minutes |
| Precision (RSD) | < 2% |
Data from studies on unlabeled Dapsone, applicable to Dapsone-15N2.[6]
Table 2: Spectrophotometric Method Parameters
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | 445 nm |
| Linearity Range (Beer's Law) | 0.2-0.6 mg/mL |
Data from studies on unlabeled Dapsone, applicable to Dapsone-15N2.[8]
Applications
Dapsone-15N2 is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Dapsone in biological matrices.[2][7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. It is also a critical tool in metabolic studies to trace the metabolic fate of Dapsone.
References
- 1. Dapsone-15N2 | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dapsone-15N2 | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 4. Dapsone-15N2 | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. isca.me [isca.me]
- 8. asianpubs.org [asianpubs.org]
